
2-(4-Methylphenyl)pyrrolidin-3-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylphenyl)pyrrolidin-3-OL is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a pyrrolidine ring substituted with a 4-methylphenyl group and a hydroxyl group at the 3-position. Pyrrolidines are widely used in medicinal chemistry due to their diverse biological activities and their ability to serve as versatile scaffolds for drug development .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)pyrrolidin-3-OL can be achieved through various synthetic routes. One common method involves the reaction of 4-methylbenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an organic solvent like ethanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the catalytic hydrogenation of 4-methylphenylpyrrolidin-3-one using a palladium catalyst. This method allows for the selective reduction of the carbonyl group to a hydroxyl group, yielding the desired compound with high purity .
化学反応の分析
Types of Reactions
2-(4-Methylphenyl)pyrrolidin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in ethanol.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 2-(4-Methylphenyl)pyrrolidin-3-one.
Reduction: 2-(4-Methylphenyl)pyrrolidin-3-amine.
Substitution: 2-(4-Nitrophenyl)pyrrolidin-3-OL, 2-(4-Bromophenyl)pyrrolidin-3-OL.
科学的研究の応用
2-(4-Methylphenyl)pyrrolidin-3-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand for various biological targets, including enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, and antimicrobial activities.
作用機序
The mechanism of action of 2-(4-Methylphenyl)pyrrolidin-3-OL involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Pyrrolidine: The parent compound, which lacks the 4-methylphenyl and hydroxyl substituents.
2-(4-Methylphenyl)pyrrolidin-3-one: The oxidized form of 2-(4-Methylphenyl)pyrrolidin-3-OL.
2-(4-Methylphenyl)pyrrolidin-3-amine: The reduced form of this compound.
Uniqueness
This compound is unique due to the presence of both the 4-methylphenyl group and the hydroxyl group, which confer specific chemical and biological properties. These substituents enhance its ability to interact with biological targets and participate in various chemical reactions, making it a valuable compound in research and development .
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
2-(4-methylphenyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C11H15NO/c1-8-2-4-9(5-3-8)11-10(13)6-7-12-11/h2-5,10-13H,6-7H2,1H3 |
InChIキー |
CFSBMQRIRVAQCC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2C(CCN2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(4-Iodo-1-methyl-1H-pyrazol-5-yl)methyl]dimethylamine](/img/structure/B13174944.png)
![2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL]ethan-1-amine](/img/structure/B13174945.png)
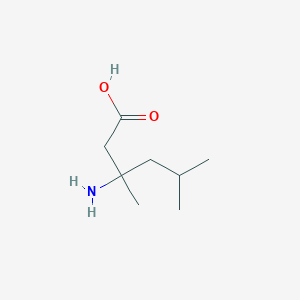
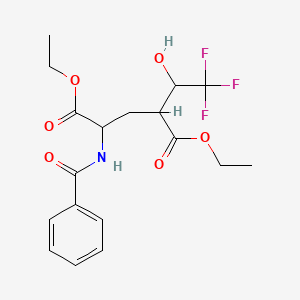
![ethyl[(1-methyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B13174987.png)
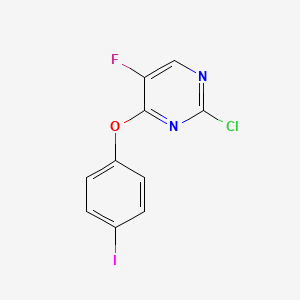
![9-Oxa-2-azaspiro[5.5]undecan-4-ol](/img/structure/B13174998.png)
![6-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13175005.png)
![N-{[3-(trifluoromethyl)phenyl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B13175006.png)
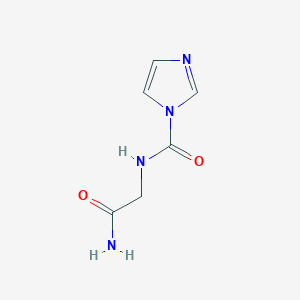
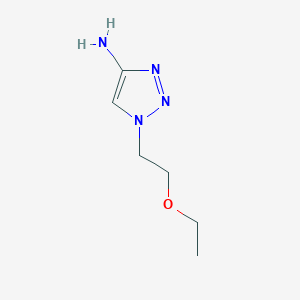
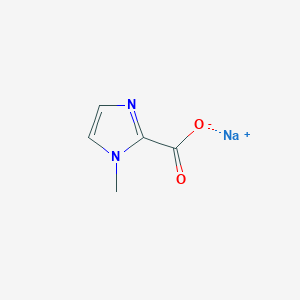
![Ethyl 2-[5-methyl-3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13175030.png)

